molecular formula C16H17FIN3O4 B1684321 Azd8330 CAS No. 869357-68-6

Azd8330

Numéro de catalogue: B1684321
Numéro CAS: 869357-68-6
Poids moléculaire: 461.23 g/mol
Clé InChI: RWEVIPRMPFNTLO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AZD8330 is a potent, selective, and orally active inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and mitogen-activated protein kinase kinase 2 (MEK2). These kinases are part of the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway, which is crucial for cell proliferation, differentiation, and survival. This compound has shown significant tumor-suppressive activity in various preclinical models of human cancers, including melanoma, pancreatic, colon, lung, and breast cancers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

AZD8330 is synthesized through a multi-step chemical process. The synthesis involves the formation of a core structure, followed by the introduction of functional groups that confer its inhibitory activity. The key steps include:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process is carried out in large reactors under controlled conditions to ensure consistency and quality. The final product is subjected to rigorous quality control tests to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

AZD8330 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Applications De Recherche Scientifique

AZD8330 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the MAPK/ERK pathway and its role in cell signaling.

    Biology: Employed in research to understand the molecular mechanisms of cancer and other diseases.

    Medicine: Investigated as a potential therapeutic agent for various cancers due to its ability to inhibit MEK1 and MEK2.

    Industry: Utilized in the development of new drugs targeting the MAPK/ERK pathway

Mécanisme D'action

AZD8330 specifically inhibits mitogen-activated protein kinase kinase 1 (MEK1) and mitogen-activated protein kinase kinase 2 (MEK2), resulting in the inhibition of growth factor-mediated cell signaling and tumor cell proliferation. MEK1 and MEK2 are key components of the RAS/RAF/MEK/ERK signaling pathway, which regulates cell growth. Constitutive activation of this pathway has been implicated in many cancers. By inhibiting MEK1 and MEK2, this compound disrupts this pathway, leading to reduced cell proliferation and increased apoptosis .

Comparaison Avec Des Composés Similaires

AZD8330 is part of a class of compounds known as MEK inhibitors. Similar compounds include:

Uniqueness

This compound is unique due to its high selectivity and potency as a MEK1/2 inhibitor. It has shown superior drug-like properties, including high permeability, low predicted hepatic clearance, and long plasma half-life in preclinical studies. These properties contribute to its impressive efficacy at low doses in rodent models of cancer .

Activité Biologique

AZD8330, also known as ARRY-424704, is a selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, specifically targeting MEK1/2. This compound has garnered attention in oncology for its potential to inhibit tumor growth and induce apoptosis in various cancer types. This article delves into the biological activity of this compound, summarizing key research findings, clinical trial results, and mechanisms of action.

This compound exerts its biological effects by inhibiting the MEK1/2 enzymes, which are crucial components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. By blocking MEK1/2, this compound interrupts downstream signaling that promotes tumor growth.

  • IC50 Value : The compound has an IC50 of 7 nM for MEK1/2 inhibition .
  • Target Pathway : Inhibition leads to decreased phosphorylation of ERK1/2, a key event in the signaling cascade that regulates cell cycle progression and apoptosis .

Preclinical Studies

This compound has demonstrated tumor-suppressive activity across various preclinical models:

  • Cancer Types : Effective against melanoma, pancreatic, colon, lung, and breast cancers .
  • Cell Lines : In vitro studies have shown that this compound induces apoptosis in Burkitt's lymphoma cells (Raji cells) and osteosarcoma cell lines by suppressing ERK1/2 activation .

Table 1: Summary of Preclinical Findings

Study Cell Line Effect Observed Mechanism
RajiInduced apoptosisERK1/2 inhibition
OsteosarcomaDecreased viabilityMEK inhibition leading to reduced ERK activity
VariousTumor suppressionBlockage of RAS/RAF signaling

Clinical Trials

A significant phase I clinical trial was conducted to evaluate the safety, tolerability, and pharmacodynamics of this compound in patients with advanced malignancies.

  • Trial Design : The study involved 82 patients receiving either once-daily or twice-daily doses of this compound. The maximum tolerated dose (MTD) was determined to be 20 mg BID .
  • Adverse Effects : Common side effects included acneiform dermatitis (16%), fatigue (13%), and diarrhea (13%). Notably, four patients experienced dose-limiting toxicities .
  • Efficacy Results : Among participants, one patient achieved a partial response while 39% exhibited stable disease for over three months .

Table 2: Clinical Trial Outcomes

Parameter Outcome
Total Patients82
MTD20 mg BID
Common Adverse EventsAcneiform dermatitis (16%)
Partial Response1 patient
Stable Disease (>3 months)32 patients (39%)

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific cancer types:

  • A case involving a patient with malignant melanoma showed a partial response to treatment with this compound after failure of standard therapies .
  • In osteosarcoma models, this compound was effective in reducing cell viability and inducing apoptosis in cell lines with high ERK activity .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of AZD8330 in cancer research?

this compound is a selective, non-ATP-competitive MEK1/2 inhibitor with an IC50 of 7 nM. It suppresses the MAPK/ERK pathway by inhibiting MEK-dependent phosphorylation of ERK, thereby reducing tumor cell proliferation and survival. This mechanism is validated in pancreatic cancer (8988T, Panc-1 cells), Burkitt lymphoma (Raji cells), and osteosarcoma models .

Q. Which cell lines are commonly used to study this compound’s efficacy?

Key cell lines include:

  • Pancreatic cancer: 8988T, Panc-1, MiaPaCa2 .
  • Burkitt lymphoma: Raji cells (IC50 = 0.04–8.27 µM, time-dependent) .
  • Osteosarcoma: MOS, U2OS (this compound reduces viability via ERK inhibition) .
  • Myeloma: NCI-H929, IM9 (G1 cell cycle arrest; IC50 = 19.88–29.3 nM) . Standard assays include CCK-8 for viability, colony formation, and flow cytometry for apoptosis .

Q. How does this compound modulate immune checkpoint proteins in tumor microenvironments?

this compound downregulates PD-L1 and PD-L2 expression in breast cancer cells (SUM-159, MDA-MB-231) by suppressing the ERK/ETV4 axis. This reduces immune evasion, as shown via Western blot, qPCR, and flow cytometry .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across cell lines be reconciled?

Discrepancies arise due to genetic heterogeneity and compensatory pathways. For example:

  • In KRAS-mutant pancreatic cells, this compound sensitivity correlates with MYC/RPIA suppression (IC50 = 0.04 µM in 8988T vs. 8.27 µM in Panc-1) .
  • Osteosarcoma cells with constitutive ERK phosphorylation (MOS, U2OS) show apoptosis, while KPD and ZK58 cells are resistant due to alternative survival pathways . Methodological recommendation : Pre-screen cell lines for KRAS/ERK activation and use phospho-ERK Western blotting to validate target engagement .

Q. What experimental strategies optimize this compound dosing in vivo?

  • Dosing : In Calu-6 xenografts, 0.4 mg/kg/day achieves >80% tumor growth inhibition .
  • Biomarkers : Monitor ERK phosphorylation (pERK) via IHC or Western blot at 4–8 hours post-dose .
  • Combination therapy : Pair with BRAF inhibitors (e.g., dabrafenib) to overcome resistance in Ras-mutant models .

Q. How does this compound’s role in non-oncological contexts (e.g., osteoarthritis) differ from its anticancer effects?

In osteoarthritis, this compound upregulates cIAP1, inhibiting RIP1-mediated necrosis and NF-κB/p65 signaling. This contrasts with its pro-apoptotic role in cancer. Key methodology : Use DMM-induced mouse models and ATDC5 chondrocytes to study cartilage degradation via OARSI scoring and TNF-α challenge .

Q. What are the challenges in assessing this compound-induced apoptosis in heterogeneous tumor populations?

  • Cell subpopulations : Use single-cell RNA sequencing to identify resistant clones.
  • Apoptosis markers : Combine Annexin V/PI staining with caspase-3 activation assays (e.g., 10 µM this compound in Raji cells increases caspase-3 mRNA 5-fold) .
  • Off-target effects : Validate specificity via kinase profiling (>200 kinases tested; this compound is MEK1/2-selective) .

Q. Methodological Guidelines

Q. How to design a robust this compound dose-response experiment?

  • Concentration range : 0.01–100 µM, based on IC50 variability across cell types .
  • Time points : 24–72 hours for viability (CCK-8) and 48 hours for apoptosis (Annexin V) .
  • Controls : Include DMSO vehicle and MEK-independent cell lines (e.g., KPD osteosarcoma) .

Q. What are best practices for analyzing this compound’s impact on cell cycle progression?

  • Assays : PI staining + flow cytometry for G1/S/G2-M phases .
  • Key proteins : Cyclin D (upregulated) and cyclin E (downregulated) in G1 arrest .
  • Data interpretation : Normalize to baseline proliferation rates (e.g., Raji vs. IM9 cells differ in baseline cyclin expression) .

Q. Data Contradiction and Validation

Q. Why does this compound show differential effects on B7-H6-mediated migration vs. proliferation?

In NHL models, this compound fully reverses B7-H6-driven migration/invasion (via ERK suppression) but only partially inhibits proliferation due to STAT3/HIF-1α crosstalk. Validation : Co-treat with STAT3 inhibitors (e.g., stattic) to ablate residual proliferation .

Q. How to address variability in clinical trial outcomes for this compound?

Phase I trials reported 26% disease control (stable disease ≥3 months) but high pharmacokinetic variability. Recommendation : Stratify patients by ERK activation status and use pharmacodynamic biomarkers (e.g., pERK in PBMCs) .

Propriétés

IUPAC Name

2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FIN3O4/c1-9-7-11(15(23)20-25-6-5-22)14(21(2)16(9)24)19-13-4-3-10(18)8-12(13)17/h3-4,7-8,19,22H,5-6H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEVIPRMPFNTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N(C1=O)C)NC2=C(C=C(C=C2)I)F)C(=O)NOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FIN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50235986
Record name AZD-8330
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

AZD8330 specifically inhibits mitogen-activated protein kinase kinase 1 (MEK or MAP/ERK kinase1), resulting in inhibition of growth factor-mediated cell signaling and tumor cell proliferation. MEK is a key component of the RAS/RAF/MEK/ERK signaling pathway that regulates cell growth; constitutive activation of this pathway has been implicated in many cancers.
Record name AZD-8330
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06061
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

869357-68-6
Record name AZD-8330
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869357686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-8330
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06061
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZD-8330
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-fluoro-4-iodophenyl)amino]-1,6-dihydro-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxo-3-pyridinecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZD-8330
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4990BOZ66
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The final product from Example 16 (25 mg) was placed in a Syn 10 (Radleys) reaction tube together with a magnetic stirrer, and the material was dissolved in methanol by the addition of one aliquot (1 mL) of methanol preheated to 50° C. with stirring. A further 5 mg of methanol was added to the reaction tube to ensure a super-saturated solution was produced on cooling. When the majority of the solid had dissolved, the resultant solution was filtered through a Pall 0.45 μm PTFE Acrodisc CR13 filter into a second tube at 50° C. in the Syn 10. The tube was then cooled to 0° C. at a rate of 3° C./min and held at 0° C. until the material had crystallized. The samples were filtered off, dried by suction then by standing in ambient conditions. The solids were carefully removed from the filter paper and examined by XRPD.
Name
final product
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-(2-fluoro-4-iodophenylamino)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (2-vinyloxyethoxy)-amide (170 g, 0.35 mol), under nitrogen, in THF (850 mL) was added 2M HCl (318 mL), over 15 minutes at 17-22° C. After 1 hour the reaction was complete (as indicated by HPLC) and a solution of 2M sodium hydroxide (318 mL) was added, over 10 minutes, keeping the temperature at approximately 22° C. The pH of the mixture was approximately 8. The mixture was then partitioned with MIBK (1.02 L) and the lower aqueous layer was separated and discarded. The volume of the organic solution was then reduced by distillation, at ambient pressure and with a jacket temperature of 85-95° C. After the removal of 750 mL solvent the rate of distillation had slowed considerably and the mixture was cooled to approximately 22° C. Crystalline 2-(2-fluoro-4-iodophenylamino)-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide Form 2 (1 g, seed, prepared as described in Example 16C) was added to the mixture followed by ethyl acetate (170 mL). After 5 minutes the mixture began to crystallize and iso-hexane (1.7 L) was added at 23-25° C. over 50 minutes. The slurry was held at 25° C. for 80 minutes and then filtered. The solid was washed with iso-hexane (680 mL) then dried in vacuum oven at 30° C. to provide the title material (147 g, 0.31 mol, 89% yield). 1H NMR (D6-DMSO): δ 7.63 (dd, 1H, J 11, 2 Hz, ArH), 7.55 (s, 1H, ArH), 7.38 (d, 1H, J 8.5 Hz, ArH), 6.52 (˜t, 1H, J 8.5 Hz, ArH), 4.91-4.35 (bs, 1H, OH), 3.74 (t, 2H, J 5 Hz, OCH2), 3.51 (˜t, 2H, J 5 Hz, OCH2), 3.25 (s, 3H, NCH3), 2.02 (s, 3H, ArCH3). MS (ESI) (+) m/z 484 (27%, [M+Na]+), 462 (100%, [M+H]+), 385 (8%), 100 (26%).
Name
2-(2-fluoro-4-iodophenylamino)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (2-vinyloxyethoxy)-amide
Quantity
170 g
Type
reactant
Reaction Step One
Name
Quantity
318 mL
Type
reactant
Reaction Step One
Name
Quantity
850 mL
Type
solvent
Reaction Step One
Quantity
318 mL
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Three
Yield
89%

Synthesis routes and methods III

Procedure details

A mixture of 2-(2-fluoro-4-iodophenylamino)-1,5-dimethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid (2-vinyloxy-ethoxy)-amide (500 mg, 915 μmol) and hydrogen chloride (1 mL) in tetrahydrofuran (5 mL) was stirred overnight. Sodium hydroxide (1M, 2.00 mL) was then added, and after a further 10 minutes methyl isobutyl ketone (3 mL) and ethyl acetate (3 mL) were added to the mixture. The layers were separated and the organic solution was washed with 50% brine (4 mL), then evaporated (approximately half the material was lost by spillage). The residue was taken up in methyl isobutyl ketone (3 mL) and ethyl acetate (1 mL) and the mixture was heated to reflux. Upon cooling to 50° C. the mixture went cloudy and isohexane (5 mL) was added. This caused solid to crystallize and the mixture was cooled to 20° C., followed by a further addition of isohexane (5 mL). The solid was then filtered, washed with isohexane (1 mL) and dried in a vacuum oven at 40° C., to provide the title compound, 140 mg.
Name
2-(2-fluoro-4-iodophenylamino)-1,5-dimethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid (2-vinyloxy-ethoxy)-amide
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a rapidly stirred mixture of 2-(2-fluoro-4-iodophenylamino)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (2-vinyloxyethoxy)-amide (4.2 g, 8.52 mmol) (prepared according to Example 16A, Step 2) above in ethyl acetate (126.00 mL) was added hydrogen chloride (17.05 mL, 17.0493 g, 17.05 mmol). After 2 hours, less than 1% of the starting material remained (by HPLC analysis) and the phases were allowed to settle. The lower aqueous phase was separated and discarded and the organic phase was washed with sodium chloride (42 mL, 15% wt/vol, then 2×25 mL, 9% wt/vol). The volume was then reduced by distillation of solvent (44 mL) at atmospheric pressure (65° C. head temperature). The solution was then cooled to 70° C., and Form 1, 2-(2-fluoro-4-iodophenylamino)-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide (40.3265 mg), made according to Example 16A, Step 4, was added. The mixture was stirred for 20 hours at 70° C. The temperature was reduced to 24° C. over 4 hours 15 minutes, and then lowered to 1° C. for 1 hour. The slurry was then filtered, the cake was washed with cold ethyl acetate (17 mL) and the solid was dried in a vacuum oven at 45° C., to provide 2-(2-fluoro-4-iodophenylamino)-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide Form 1 (3.15 g, 76%).
Name
2-(2-fluoro-4-iodophenylamino)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (2-vinyloxyethoxy)-amide
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
126 mL
Type
solvent
Reaction Step One
Quantity
17.05 mL
Type
reactant
Reaction Step Two
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azd8330
Reactant of Route 2
Reactant of Route 2
Azd8330
Reactant of Route 3
Azd8330
Reactant of Route 4
Reactant of Route 4
Azd8330
Reactant of Route 5
Azd8330
Reactant of Route 6
Reactant of Route 6
Azd8330

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.